5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, ethylsulfanyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Chlorine: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol in the presence of a base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the pyrimidine ring can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(4-chlorophenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylsulfanyl group, in particular, may influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different alkyl groups.
Properties
Molecular Formula |
C13H11Cl2N3OS |
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Molecular Weight |
328.2 g/mol |
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
BCTJTTBJVFEZNF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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